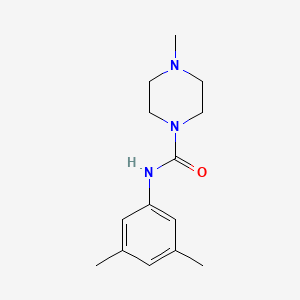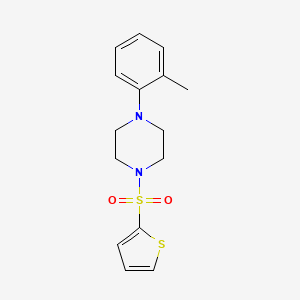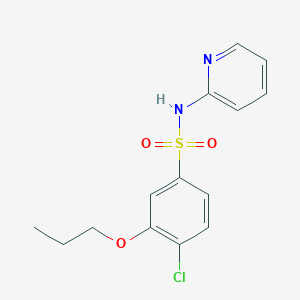![molecular formula C16H13ClN2O4 B5292191 methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate](/img/structure/B5292191.png)
methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate, also known as MCAM, is a synthetic compound that belongs to the class of compounds known as benzamides. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
作用機序
The exact mechanism of action of methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate is not fully understood. However, it has been proposed that methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate has also been found to inhibit the activity of MMP-9, an enzyme that plays a key role in cancer cell invasion and metastasis.
Biochemical and physiological effects:
methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer.
実験室実験の利点と制限
One of the advantages of using methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate in lab experiments is its broad range of biological activities. It can be used to study various cellular processes, including inflammation, apoptosis, and cancer cell invasion. However, one of the limitations of using methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate is its potential toxicity. Studies have shown that high concentrations of methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate can induce cytotoxicity in certain cell types.
将来の方向性
There are several possible future directions for research on methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate. One area of interest is the development of novel methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate as a therapeutic agent for various inflammatory and cancer-related disorders. Finally, more research is needed to fully understand the mechanism of action of methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate and its effects on various cellular processes.
In conclusion, methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate is a synthetic compound with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Its synthesis method is complex, and it has been extensively studied for its scientific research applications. methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate exerts its effects through various mechanisms, including the inhibition of NF-κB and MMP-9. Despite its potential toxicity, methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate has several advantages for lab experiments. Future research on methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate may lead to the development of novel therapeutic agents for various inflammatory and cancer-related disorders.
合成法
Methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with methyl 4-aminobenzoate to form methyl 4-(4-chlorobenzoyl)benzoate. The final step involves the reaction of this intermediate with N-(4-aminophenyl)methylene-4-chloroaniline to form methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate.
科学的研究の応用
Methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate has been extensively studied for its anti-inflammatory and anti-tumor properties. Studies have shown that methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by macrophages and monocytes. It has also been found to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
4-O-[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 1-O-methyl benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-22-15(20)11-2-4-12(5-3-11)16(21)23-19-14(18)10-6-8-13(17)9-7-10/h2-9H,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSPBRWPFMTFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one](/img/structure/B5292110.png)

![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5292126.png)
![4-(4-fluoropiperidin-1-yl)-7-(isoxazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5292132.png)
![(1R*,2R*,6S*,7S*)-4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5292138.png)
![7-amino-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5292139.png)
![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5292143.png)
![7-[(5-isopropyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5292145.png)
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292151.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5292156.png)
![N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5292169.png)

![4-{[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5292200.png)